Product packaging for Suncillin sodium(Cat. No.:CAS No. 23444-86-2)

Suncillin sodium

Katalognummer: B1213424
CAS-Nummer: 23444-86-2
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: DLJRZFNLBKBWMD-ZQDFAFASSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3Na2O7S2 B1213424 Suncillin sodium CAS No. 23444-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

23444-86-2

Molekularformel

C16H17N3Na2O7S2

Molekulargewicht

473.4 g/mol

IUPAC-Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfonatoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O7S2.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8;;/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t9-,10-,11+,14-;;/m1../s1

InChI-Schlüssel

DLJRZFNLBKBWMD-ZQDFAFASSA-L

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Synonyme

BL-P1462
suncillin
suncillin sodium

Herkunft des Produkts

United States

Beschreibung

Classification and Chemical Family of Suncillin (B1225666) Sodium

Suncillin sodium belongs to the broad and critically important class of beta-lactam antibiotics. This classification is based on its core chemical structure, which includes the characteristic four-membered beta-lactam ring, a moiety essential for its antibacterial mechanism of action.

Semi-synthetic Penicillin Structure and Core Features

Penicillins, including semi-synthetic derivatives like this compound, are characterized by a core bicyclic structure comprising a beta-lactam ring fused to a five-membered thiazolidine (B150603) ring, forming the penam (B1241934) nucleus microbiologyclass.netbyjus.comwikipedia.org. This fundamental structure is derived from 6-aminopenicillanic acid (6-APA), which serves as the precursor for a wide array of semi-synthetic penicillins microbiologyclass.netwikipedia.org. The beta-lactam ring is highly reactive and mimics the D-alanyl-D-alanine dipeptide found in bacterial peptidoglycan synthesis biomolther.orgringbio.cominchem.org. By binding to and inactivating penicillin-binding proteins (PBPs), crucial enzymes involved in cross-linking peptidoglycan chains, beta-lactam antibiotics disrupt bacterial cell wall synthesis, leading to cell lysis and death microbiologyclass.netbiomolther.orgringbio.comnih.govigem.wikibritannica.comnih.govnews-medical.net.

Distinguishing Structural Elements of this compound

This compound is distinguished by specific structural modifications to the 6-APA core, which confer unique chemical and pharmacological properties. It is described as an analogue of sulbencillin, belonging to the class of alpha-sulfonatopenicillins chemicalland21.com. Its chemical designation is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-((2R)-2-phenyl-2-sulfonatoacetylamino)-4-thia-1-azabicyclo (3.2.0)heptane-2-carboxylic acid chemicalland21.com. The presence of a sulfonatoacetyl side chain is a key feature differentiating it from simpler penicillins. The sodium salt form (this compound) is synthesized by reacting the free acid with sodium hydroxide (B78521) chemicalland21.com. These modifications are intended to enhance its stability in physiological solutions and potentially broaden its spectrum of activity chemicalland21.com.

Historical Perspective of its Development and Discovery (Chemical/Pre-clinical)

The development of semi-synthetic penicillins arose from the need to overcome the limitations of naturally occurring penicillins, such as their susceptibility to bacterial beta-lactamases and their pharmacokinetic properties wikipedia.orgbritannica.comnih.gov.

Evolution within Beta-Lactam Antibiotics

The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era sciencemuseum.org.uknhsjs.comreactgroup.org. Following the clinical application of penicillin in the 1940s, research rapidly progressed to chemically modify its structure, leading to the development of semi-synthetic penicillins from the 6-APA nucleus microbiologyclass.netwikipedia.orgnih.gov. This evolution aimed to improve potency, broaden the spectrum of activity, enhance stability, and counter emerging resistance mechanisms wikipedia.orgnih.gov. This compound emerged within this context, likely developed in the mid-to-late 20th century, a period of intense exploration of beta-lactam chemistry. It was patented by Bristol-Myers Co. in 1968 for the treatment of Pseudomonas bacteria but was never marketed ncats.io.

Rationale for its Chemical Development

The primary rationale behind the chemical development of this compound was to address specific challenges faced by earlier penicillins. Key objectives included improving its stability in physiological solutions, as many penicillins degrade rapidly in saline or serum . Furthermore, its development was targeted towards combating infections caused by bacteria notorious for their intrinsic resistance, such as Pseudomonas aeruginosa researchgate.net. The incorporation of an anionic alpha-substituent, like the sulfonic acid group, in semi-synthetic penicillins has been shown to broaden their spectrum of activity, including efficacy against Pseudomonas species chemicalland21.comroyalsocietypublishing.org.

Scope and Research Significance within Antimicrobial Agents

This compound holds significance as an investigational compound within the field of antimicrobial research. While clinical studies indicate it exhibits moderate antibacterial activity, its primary distinction lies in its enhanced chemical stability, particularly in saline solutions, which is advantageous for prolonged therapeutic applications . Its activity is noted against Gram-negative bacteria, including Pseudomonas aeruginosa researchgate.net.

The research significance of this compound stems from its potential to offer improved stability and a specific spectrum of activity. Studies have explored its chemical reactions, such as oxidation, reduction, and substitution, highlighting its chemical versatility . Although it was developed to address bacterial infections, research has also explored potential immunomodulatory effects, suggesting broader biological relevance beyond its direct antimicrobial action . Its status as an investigational agent underscores its role in the ongoing scientific inquiry into novel antimicrobial strategies and the chemical modifications that can confer desirable pharmacological properties.

Data Tables

Table 1: Chemical Properties and Identifiers of this compound

PropertyValueSource
Chemical Name(2S,5R,6R)-3,3-dimethyl-7-oxo-6-((2R)-2-phenyl-2-sulfonatoacetylamino)-4-thia-1-azabicyclo (3.2.0)heptane-2-carboxylic acid sodium salt chemicalland21.com
CAS Number22164-94-9 (for Suncillin base) chemicalland21.com
Molecular FormulaC₁₆H₁₇N₃O₇S₂ (Suncillin base) / C₁₆H₁₇N₃Na₂O₇S₂ (this compound) ncats.ionih.gov
Molecular Weight429.5 g/mol (this compound)
ClassificationSemi-synthetic penicillin; Alpha-Sulfonatopenicillin chemicalland21.com
Primary Target PathogenPseudomonas aeruginosa ncats.io
Key Structural FeatureSulfoaminoacetyl side chain chemicalland21.com

Table 2: Comparative Efficacy and Stability of this compound

FeatureThis compoundCarbenicillin (B1668345) (Comparator)Source
Activity vs. P. aeruginosaModerateHigh
Stability in Saline SolutionsMaintains activity for extended periodsDegrades rapidly
Chemical StabilityEnhanced stability in physiological solutionsLess stable
Development RationaleImproved stability, activity against resistant bacteria (P. aeruginosa)Broad-spectrum penicillin chemicalland21.com
StatusInvestigational; Patented but never marketedWidely used penicillin ncats.ioncats.io

Compound Names Mentioned

this compound

Penicillin

Beta-lactam antibiotics

6-aminopenicillanic acid (6-APA)

Sulbencillin

Carbenicillin

Cephalosporins

Carbapenems

Monobactams

Methicillin

Ampicillin (B1664943)

Oxacillin

Amoxicillin

Cephalosporin C

7-ACA (7-aminocephalosporanic acid)

Clavulanic acid

Sulbactam

Tazobactam (B1681243)

Ticarcillin

Azloocillin

Mezlocillin

Ticarcillin Cresyl Sodium

Ticarcillin Monosodium

Ticarcillin Disodium

Carbenicillin Indanyl Sodium

Carbenicillin Potassium

Carbenicillin Disodium

Carbenicillin Phenyl Sodium (Carfecillin Sodium)

Carfecillin Base

Flucloxacillin

Dicloxacillin

Cloxacillin Sodium

Nalidixic Acid

Natamycin

Sulfomyxin

Sulopenem

Sultamicillin

Mitosporic Fungi

Actinomycetes

Staphylococcus aureus

Pseudomonas aeruginosa

Escherichia coli

Klebsiella pneumoniae

Proteus

Staphylococcus

Streptococcus

Meningococcus

Diphtheria bacillus

Clostridia

Gonococci

Treponema pallidum

T. pertenue

Sodium hypochlorite (B82951)

Benzalkonium chloride

Tetracycline

Chemical Synthesis and Derivatization Strategies

Purification Methodologies in Chemical Synthesis

Following synthesis, rigorous purification is essential to obtain Suncillin (B1225666) sodium that meets required quality standards. Various chromatographic and other advanced separation techniques are employed.

Chromatographic methods are indispensable for separating Suncillin sodium from reaction by-products, unreacted starting materials, and impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a widely used technique. A common setup involves using a C₁₈ stationary phase with a mobile phase consisting of methanol (B129727) and water . Column chromatography, employing solvent gradients such as ethyl acetate (B1210297)/hexane, is also effective for purification . Preparative neutral alumina (B75360) chromatography has been utilized for the purification of related penicillin derivatives google.com.

Table 4: Chromatographic Purification Techniques

TechniqueColumn/Stationary PhaseMobile Phase/Solvent SystemPurity AchievedReference(s)
Column ChromatographyNot specifiedEthyl acetate/hexane gradient>95%
Reverse-Phase HPLCC₁₈ columnMethanol/waterNot specified
Preparative Neutral Alumina ChromatographyNeutral AluminaNot specifiedNot specified google.com
Exchange Column ChromatographyNot specifiedNot specifiedNot specified googleapis.com

Beyond traditional chromatography, advanced separation processes can further enhance the purity of this compound. Supercritical fluid extraction (SFE), for instance, using supercritical carbon dioxide (CO₂), is a technique that can be applied for purification googleapis.com. Other advanced separation processes, such as membrane-based separations, adsorption, and ion exchange, are also recognized for their utility in chemical purification and could be considered for this compound depending on the specific separation challenge econcordia.commonash.edufau.describd.com.

Compound List:

this compound

6-Aminopenicillanic Acid (6-APA)

Sulfoxide

Sulfone

Thiol

Sodium hydroxide (B78521) (NaOH)

Ethanol

Hydrogen peroxide (H₂O₂)

Potassium permanganate (B83412) (KMnO₄)

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Flucloxacillin sodium

Ethyl acetate

Hexane

Methanol

Water

Supercritical CO₂

Fondaparinux sodium

Cloxacillin sodium

Molecular Mechanism of Action and Cellular Target Interactions

Inhibition of Bacterial Cell Wall Synthesis

Bacterial cell walls are critical for survival, providing structural support and protection against osmotic lysis. The synthesis of this vital component is a complex process, and Suncillin (B1225666) sodium targets a crucial enzymatic step within this pathway.

Suncillin sodium exerts its antibacterial effect by binding to a group of enzymes known as penicillin-binding proteins (PBPs) genome.jp. These enzymes are integral to the bacterial cell membrane and play a pivotal role in the final stages of peptidoglycan biosynthesis patsnap.comlibretexts.orgrmmg.orgbmglabtech.comnih.govnih.govuu.nlpsu.edupsu.edumdpi.com. PBPs function as transpeptidases and carboxypeptidases, catalyzing the cross-linking of peptidoglycan chains, a process essential for the formation of a rigid and stable cell wall patsnap.compatsnap.comlibretexts.orgrmmg.orgbmglabtech.comnih.govnih.govuu.nlpsu.edupsu.edumdpi.com. This compound binds to the active site of these PBPs, forming a stable, covalent acyl-enzyme complex that inactivates their enzymatic function patsnap.com. This inactivation prevents the completion of peptidoglycan synthesis.

The binding of this compound to PBPs directly inhibits the transpeptidation reaction, which is the final step in creating the cross-links between adjacent peptidoglycan glycan chains patsnap.compatsnap.comlibretexts.orgrmmg.orgbmglabtech.comnih.gov. These cross-links are vital for conferring structural rigidity and tensile strength to the bacterial cell wall patsnap.compatsnap.comlibretexts.orgrmmg.orgbmglabtech.comnih.gov. By preventing the formation of these essential connections, this compound leads to the accumulation of improperly synthesized peptidoglycan precursors and results in a compromised cell wall structure patsnap.com.

Consequences of Molecular Interaction on Bacterial Physiology

The molecular disruption caused by this compound has direct and severe consequences for bacterial cell physiology, ultimately leading to cell death.

The inhibition of peptidoglycan cross-linking by this compound results in a significantly weakened bacterial cell wall patsnap.compatsnap.com. The peptidoglycan layer is the primary component responsible for resisting the internal osmotic pressure of the bacterial cytoplasm patsnap.compatsnap.com. When this layer is compromised, the cell wall can no longer withstand the influx of water, leading to cell swelling and eventual rupture of the cell membrane—a process known as osmotic lysis patsnap.compatsnap.comlibretexts.orgrmmg.org. This bactericidal effect is particularly pronounced in actively growing bacteria that are continuously synthesizing their cell walls patsnap.com. This compound's enhanced chemical stability in physiological solutions also contributes to its sustained therapeutic action .

Specificity of PBP Binding and Kinetic Studies (In Vitro)

The effectiveness and spectrum of activity of beta-lactam antibiotics are influenced by their interactions with various PBP isoforms present in different bacterial species.

Table 1: Penicillin-Binding Proteins (PBPs) as Targets of this compound

Penicillin-Binding Protein (PBP)General Role in Bacterial Cell Wall SynthesisThis compound Interaction
PBP1a/1bPeptidoglycan elongation, cell shape maintenance, cell division.This compound binds to these PBPs, inhibiting peptidoglycan cross-linking.
PBP2Crucial for maintaining bacterial cell shape (e.g., rod morphology).This compound binds to these PBPs, inhibiting peptidoglycan cross-linking.
PBP3Essential for septum formation during cell division.This compound binds to these PBPs, inhibiting peptidoglycan cross-linking.
PBP4Involved in peptidoglycan cross-linking and other cell wall remodeling processes.This compound binds to these PBPs, inhibiting peptidoglycan cross-linking.
PBP5/6Associated with cell wall remodeling and can be involved in resistance mechanisms.This compound binds to these PBPs, inhibiting peptidoglycan cross-linking.

Note: Specific quantitative binding affinity data (e.g., Ki or Kd values) of this compound to individual PBP isoforms are not extensively detailed in the provided literature. Research on other beta-lactams indicates varying affinities for different PBP targets. nih.govpsu.edunih.gov

Compound Names Mentioned:

this compound

Enzyme Inhibition Kinetics of Transpeptidases and Carboxypeptidases

This compound, as a member of the beta-lactam antibiotic class, exerts its antibacterial effect by targeting bacterial cell wall synthesis . Specifically, it inhibits Penicillin-Binding Proteins (PBPs), which are crucial enzymes responsible for the final stages of peptidoglycan cross-linking nih.govnih.govnih.gov. These PBPs function as transpeptidases and carboxypeptidases, essential for maintaining the structural integrity of the bacterial cell wall nih.gov. The mechanism involves the acylation of the active site serine or cysteine residues within these PBPs by the beta-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme complex nih.govnih.govnih.gov. This irreversible inhibition effectively blocks the transpeptidation reactions necessary for peptidoglycan maturation, ultimately resulting in cell wall weakening and bacterial lysis nih.gov.

An In-Depth Analysis of this compound: Structure-Activity Relationships and Molecular Design

This compound, a semi-synthetic penicillin derivative, has been a subject of interest in the realm of antibacterial research. Its mechanism of action, like other β-lactam antibiotics, involves the crucial inhibition of bacterial cell wall synthesis. This is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs), which are enzymes vital for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall. This article delves into the molecular intricacies of this compound, focusing on its structure-activity relationships (SAR) and the computational approaches used to understand its interaction with bacterial targets.

Structure Activity Relationships Sar and Molecular Design

The effectiveness of any antibiotic is intrinsically linked to its chemical structure. Structure-activity relationship studies are therefore fundamental in understanding how the molecular architecture of a compound like Suncillin (B1225666) sodium dictates its biological activity. These studies also pave the way for rational molecular design to develop more potent and effective derivatives.

Computational methods have become indispensable tools in modern drug discovery, offering insights into molecular interactions at an atomic level. For Suncillin sodium, these in silico techniques are pivotal in predicting and analyzing its binding to penicillin-binding proteins.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of this compound, docking simulations are employed to model its interaction with the active site of various PBPs, such as PBP3. Software like AutoDock Vina is commonly used for this purpose. The primary goal is to determine the binding affinity, which is often represented by a docking score (in kcal/mol), and to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the antibiotic and the amino acid residues of the PBP active site. biorxiv.orgimist.ma

A lower docking score generally indicates a more favorable binding interaction. For instance, a hypothetical docking study of this compound and its analogs against a specific PBP could yield results as illustrated in the table below. Such data would be crucial in identifying which structural features of the Suncillin molecule are key for PBP binding.

Illustrative Molecular Docking Data of this compound and Analogs

Compound Target PBP Docking Score (kcal/mol) Key Interacting Residues
This compound PBP3 -7.5 Ser307, Thr528, Asn352
Analog A (modified R-group) PBP3 -8.2 Ser307, Thr528, Tyr576
Analog B (altered stereochemistry) PBP3 -6.1 Ser307, Asn352
Carbenicillin (B1668345) (Comparator) PBP3 -7.9 Ser307, Thr528, Arg485

Note: This data is illustrative to demonstrate the output of molecular docking studies and is not based on published experimental results for this compound.

Molecular Dynamics (MD) Simulations

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding, while RMSF can highlight flexible regions of the protein upon ligand binding. biorxiv.org

For example, modifying the acylamino side chain is a common strategy in penicillin research to alter the antibacterial spectrum and potency. asm.org Computational assessments can predict how such changes would affect the binding energy with the target PBP. The binding free energy can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of binding affinity than docking scores alone. researchgate.net

The following table illustrates how computational methods could be used to assess the impact of structural modifications on the predicted binding energy of this compound derivatives.

Illustrative Computational Assessment of this compound Derivatives

Derivative Structural Modification Predicted Binding Free Energy (MM/GBSA, kcal/mol) Predicted Change in PBP Affinity
This compound Baseline -45.5 -
Derivative 1 Addition of a hydroxyl group to the phenyl ring -48.2 Increased
Derivative 2 Replacement of the carboxyl group with an ester -35.1 Decreased
Derivative 3 Introduction of a bulky substituent on the side chain -42.8 Slightly Decreased

Note: This data is illustrative and intended to show the application of computational assessment. It is not based on published research for this compound.

Through such computational analyses, a structure-activity relationship can be established, guiding the synthesis of novel derivatives with potentially enhanced antibacterial properties.

Chemical Stability and Degradation Pathways

Intrinsic Chemical Instability of the Beta-Lactam Ring

The core beta-lactam structure, a cyclic amide, is inherently reactive and prone to degradation under various conditions. This instability is a fundamental characteristic of this class of antibiotics.

The beta-lactam ring is susceptible to hydrolysis, a process where water molecules break chemical bonds. This degradation is significantly influenced by pH. While Suncillin (B1225666) sodium was developed with enhanced stability in physiological solutions compared to older penicillins, which often degrade rapidly in saline or serum, the beta-lactam ring remains vulnerable to hydrolysis . General studies on beta-lactam antibiotics indicate that they are readily hydrolyzed both abiotically and enzymatically europa.euwhiterose.ac.uk. Alkaline conditions, in particular, can accelerate the degradation of beta-lactam drugs, leading to rapid breakdown whiterose.ac.uk. For instance, ampicillin (B1664943) sodium, another beta-lactam, has been shown to degrade in alkaline solutions brjac.com.br. Sulbencillin sodium, an analogue of Suncillin, is noted as being stable under ordinary conditions, but specific pH-dependent degradation kinetics for Suncillin sodium are not detailed in the available literature.

Beta-lactam antibiotics generally possess unstable thermal properties due to the reactive beta-lactam ring europa.euwhiterose.ac.uk. The rate of degradation typically increases with rising temperature. While specific kinetic data for this compound's thermal degradation is not extensively detailed, the general principle of increased degradation rates at higher temperatures applies to this class of compounds. Studies on other substances, such as sodium bicarbonate, show decomposition that accelerates with increasing temperature above 60°C googleapis.com. Similarly, other beta-lactams exhibit temperature-dependent degradation, with some showing significant changes in their molecular profiles after exposure to elevated temperatures nih.gov.

Identification and Characterization of Degradation Products

This compound can undergo several types of chemical reactions leading to the formation of various degradation products. These products can arise from oxidative, reductive, and nucleophilic substitution reactions.

This compound can be oxidized, a process that typically involves the formation of sulfoxides and sulfones. These products result from the oxidation of sulfur-containing moieties within the molecule . The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can induce these transformations .

Under reductive conditions, this compound can be transformed into thiols. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly employed to achieve this type of chemical reduction .

Nucleophilic substitution reactions are another significant degradation pathway for this compound. In these reactions, the sulfonamide group can be replaced by various nucleophiles, leading to the formation of different substituted sulfonamides . The synthesis of Suncillin itself involves nucleophilic substitution reactions on 6-aminopenicillanic acid (6-APA) to introduce the sulfoaminoacetyl side chain . Furthermore, the beta-lactam ring is generally susceptible to nucleophilic attack, which can lead to ring opening and the formation of products such as penicilloic acid and penilloic acid, among others, in general beta-lactam degradation pathways whiterose.ac.uk.

Table 1: Identified Degradation Pathways and Product Types for this compound

Degradation PathwayReaction TypeIdentified Product TypesSource
OxidationOxidationSulfoxides, Sulfones
ReductionReductionThiols
Nucleophilic SubstitutionSubstitutionVarious substituted sulfonamides

Note: While general beta-lactam degradation pathways can involve products like penicilloic acid and penilloic acid due to nucleophilic attack on the beta-lactam ring whiterose.ac.uk, Table 1 focuses on products specifically identified for this compound in the provided literature.

Influence of Environmental Factors on Stability (In Vitro)

Understanding how environmental factors affect a compound's stability in vitro provides critical insights into its potential behavior in different conditions and its susceptibility to degradation.

As a β-lactam antibiotic, this compound is inherently susceptible to degradation, primarily through the hydrolysis of its characteristic β-lactam ring orientjchem.org. This hydrolytic process is highly dependent on pH, with β-lactam compounds generally exhibiting greater stability in acidic environments compared to neutral or alkaline conditions orientjchem.org. While specific, quantitative data detailing this compound's stability across a wide array of organic solvents and distinct buffering systems is not extensively documented in the provided literature, the general chemical principles governing penicillins suggest that solvent polarity and pH are key determinants of degradation rates and pathways orientjchem.orgkarger.com. These pathways can include hydrolysis and oxidation, potentially leading to the formation of sulfoxides and sulfones .

To assess the in vitro stability of this compound under conditions that mimic biological environments, accelerated stability tests have been designed. These studies typically involve incubating the compound in simulated biological fluids at controlled temperatures. For this compound, research has focused on its behavior in simulated gastric fluid and simulated plasma, reflecting environments it might encounter.

The development of this compound aimed to confer enhanced stability in physiological solutions, making it a candidate for intravenous administration . Accelerated stability studies have been conducted by incubating this compound in simulated gastric fluid (adjusted to pH 1.2) and simulated plasma (at pH 7.4) at a temperature of 37°C. Degradation is monitored over specific time intervals, typically at 0, 6, 12, and 24 hours, using High-Performance Liquid Chromatography (HPLC) to quantify the remaining active compound and identify degradation products, such as those resulting from β-lactam ring cleavage .

Table 1: Conditions for Accelerated Stability Testing of this compound

ParameterConditionMonitoring MethodTime Points (hours)Reference
Simulated Gastric FluidpH 1.2, 37°CHPLC0, 6, 12, 24
Simulated Plasma (Non-Human)pH 7.4, 37°CHPLC0, 6, 12, 24

Note: While these studies outline the methodology and conditions for assessing this compound's stability, the specific quantitative results of these tests (e.g., percentage of compound remaining at each time point) are not detailed in the available literature snippets.

Mechanisms of Bacterial Resistance at the Molecular and Cellular Level

Reduced Permeability of Bacterial Outer Membrane

Role of Porin Channels in Gram-Negative Bacteria

Gram-negative bacteria possess a unique outer membrane that acts as a significant permeability barrier to many molecules, including antibiotics researchgate.netmdpi.commdpi.com. This outer membrane contains porin proteins, which form hydrophilic channels that facilitate the passive diffusion of small, polar molecules across the membrane researchgate.netmdpi.comwikipedia.org. These porins are essential for nutrient uptake but also serve as entry points for certain antibiotics, including some β-lactams mdpi.commdpi.com.

The permeability of the outer membrane to antibiotics is largely determined by the size and number of porin channels. For instance, in Escherichia coli, porins like OmpF and OmpC control the entry of hydrophilic solutes, while Pseudomonas aeruginosa utilizes porins such as OprB and OprD mdpi.comwikipedia.org. Antibiotics that rely on porin-mediated entry can be rendered less effective if these channels are altered or reduced in number. While specific studies detailing Suncillin (B1225666) sodium's direct interaction with P. aeruginosa porins are limited, its activity against Gram-negative bacteria implies that its penetration into the periplasmic space is dependent on these outer membrane channels . Consequently, modifications in porin expression or structure could impact Suncillin sodium's access to its PBPs.

Regulation of Porin Expression and Function

Bacterial resistance can arise from the regulation of porin expression and function. Gram-negative bacteria can reduce their susceptibility to antibiotics by downregulating the production of porins, particularly those with larger channels that allow greater antibiotic influx mdpi.commdpi.com. Alternatively, mutations within the porin genes can lead to structural changes in the channel, altering its size or specificity and thereby restricting the passage of certain antibiotics mdpi.com.

While direct evidence linking this compound to specific porin regulatory mechanisms is scarce, it is understood that reduced porin-mediated permeability is a common resistance strategy employed by Gram-negative bacteria against antibiotics that enter through these channels mdpi.commdpi.com. Therefore, alterations in porin expression or function in target organisms like P. aeruginosa could potentially contribute to decreased susceptibility to this compound.

Active Efflux Pump Systems

Active efflux pump systems represent a major cellular mechanism by which bacteria extrude antibiotics and other toxic compounds from their cytoplasm, conferring a multidrug resistance (MDR) phenotype nih.govwikipedia.org. These pumps are energy-dependent transporters that actively move substrates against a concentration gradient nih.govwikipedia.org. Resistance development to this compound has been suggested to involve the activation or upregulation of these efflux pump systems .

Efflux pumps are broadly classified into primary and secondary active transporters. Primary pumps utilize ATP hydrolysis for energy, while secondary pumps harness the electrochemical potential difference generated by proton (H+) or sodium (Na+) gradients across the cell membrane nih.govwikipedia.orgmdpi.com.

Types of Efflux Pumps (e.g., MATE Family)

Several families of efflux pumps are recognized in bacteria, including the ATP-binding cassette (ABC), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), Multidrug and Toxic Compound Extrusion (MFS), and Resistance-Nodulation-cell Division (RND) families nih.govmdpi.com.

The MATE (Multidrug and Toxic Compound Extrusion) family comprises integral membrane proteins that are involved in the efflux of a diverse range of xenobiotics and toxic compounds, including various antibiotics mdpi.commdpi.comscirp.org. MATE transporters typically function as secondary active transporters, coupling substrate efflux to the influx of either protons (H+) or sodium ions (Na+) nih.govmdpi.commdpi.comnih.gov. These pumps are capable of exporting structurally dissimilar molecules, contributing significantly to bacterial resistance mdpi.com. While this compound's specific substrate relationship with MATE family pumps or other efflux systems has not been extensively detailed, the general role of efflux pumps in extruding antibiotics suggests they could play a role in resistance to Suncillin.

Substrate Specificity and Pump Regulation

The substrate specificity of efflux pumps can vary, with some pumps being highly specific for a particular compound, while others can accommodate a broad spectrum of substrates wikipedia.org. The regulation of efflux pump expression is a complex process, often controlled by transcriptional regulators and two-component systems that respond to the presence of toxic compounds or environmental cues frontiersin.orgsemanticscholar.org. Upregulation of these regulatory systems can lead to increased expression of efflux pumps, thereby enhancing the bacteria's ability to expel antibiotics.

The correlation of Suncillin resistance with cross-resistance to carbenicillin (B1668345) in P. aeruginosa suggests the involvement of shared resistance mechanisms, potentially including the activation of efflux pumps . However, specific details regarding the regulation of efflux pumps in response to Suncillin or its precise substrate specificity for these pumps remain areas for further investigation.

In Vitro Studies on Resistance Development in Bacterial Strains

The development of bacterial resistance to antibiotics like this compound is a well-documented phenomenon. In vitro studies have indicated that resistance to Suncillin can emerge, often correlating with cross-resistance to other β-lactam antibiotics such as carbenicillin . This cross-resistance pattern suggests that common resistance mechanisms are at play, potentially involving increased production of β-lactamase enzymes or enhanced activity of efflux pump systems .

Minimum Inhibitory Concentration (MIC) Determination against Resistant Strains

Minimum Inhibitory Concentration (MIC) determination is a standard method for quantifying the susceptibility of bacterial strains to antibiotics. These studies involve exposing bacterial cultures to serial dilutions of an antibiotic to identify the lowest concentration that inhibits visible growth frontiersin.orgnih.gov. In the context of this compound, studies comparing its efficacy to carbenicillin have noted that carbenicillin generally exhibits lower MICs against Pseudomonas aeruginosa strains, indicating higher potency . While this comparison highlights that this compound may require higher concentrations for efficacy, specific MIC values for this compound against characterized resistant strains are not widely published in the provided search results.

Data Tables

Table 1: Comparative Efficacy and Stability of Suncillin vs. Carbenicillin

FeatureSuncillinCarbenicillinSource
EfficacyLess potent than carbenicillin against certain P. aeruginosa strainsApproximately twice as effective against certain P. aeruginosa strains
MICsConsistently higher than carbenicillinConsistently lower than Suncillin
Stability in SalineMaintains activity longerDegrades faster
Clinical ImplicationPotential for prolonged administrationNecessitates frequent dosing adjustments

Table 2: Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC16H17N3Na2O7S2 nih.gov
Molecular WeightNot explicitly stated for this compound; Sulbencillin Sodium is 458.42 g/mol chemicalland21.com
ClassSemisynthetic penicillin derivative
Target OrganismsPseudomonas aeruginosa and other Gram-negative bacteria
Mechanism of ActionInhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs)

Compound Name List:

this compound

Carbenicillin

Sulbencillin

Penicillin

Nafcillin

Nafcillin Sodium

Methicillin-Sensitive Staphylococcus aureus (MSSA)

Methicillin-Resistant Staphylococcus aureus (MRSA)

Escherichia coli (E. coli)

Pseudomonas aeruginosa

Staphylococcus aureus

Chlamydia suis

Chlamydia trachomatis

Chlamydia pneumoniae

Salmonella typhimurium

Acinetobacter baumannii

Streptococcus pneumoniae

Enterococcus spp.

Listeria monocytogenes

Clostridium difficile

Stenotrophomonas maltophilia

Campylobacter jejuni

Neisseria gonorrhoeae

Vibrio cholerae

Salmonella spp.

Enterobacter

Klebsiella pneumoniae

Serovar Typhi

Enterobacter cloacae

Saccharin

Time-Kill Kinetics of this compound against Resistant Isolates

Time-kill kinetics assays are a critical tool in antimicrobial research, providing quantitative data on the rate and extent of bacterial killing by an antibiotic over a defined period. These assays involve exposing bacterial cultures to various concentrations of an antimicrobial agent and periodically measuring the reduction in viable bacterial counts (colony-forming units, CFU) nih.govnih.govmdpi.com. The results typically depict the logarithm of CFU per milliliter over time, allowing for the determination of whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and at what rate.

For evaluating the efficacy of antibiotics against resistant isolates, time-kill kinetics are particularly informative. They can reveal whether an antibiotic maintains its bactericidal activity against strains that have developed resistance through various mechanisms, such as those mentioned above. Studies using time-kill kinetics have shown that some single antibiotics may not be bactericidal against extensively drug-resistant (XDR) strains, highlighting the need for combination therapies or novel agents uoc.edu. For instance, studies on other β-lactams against resistant bacteria have demonstrated that combinations can yield synergistic or additive effects, leading to greater bacterial reduction than individual agents nih.gov.

Data Table:

Specific, published data or detailed research findings, including quantitative results or data tables, for the time-kill kinetics of this compound against resistant bacterial isolates are not comprehensively available in the provided search results. Therefore, a specific data table illustrating such findings cannot be generated. Such studies would typically involve serial dilutions of this compound incubated with resistant bacterial strains, with bacterial viability assessed at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to generate kill curves.

Compound List:

this compound

Suncillin

Carbenicillin

Ampicillin (B1664943)

Sulbactam

Dicloxacillin sodium

Nafcillin

Nafcillin Sodium

Ampicillin sodium

Sulbactam sodium

Ceftazidime-avibactam (CZA)

Aztreonam (B1666516)

Meropenem

Colistin

Amikacin

Fosfomycin

Vancomycin

Ceftriaxone

Penicillin

Methicillin

Gentamicin

Thymoquinone (TQ)

Plumbagin

Pseudomonas aeruginosa

Staphylococcus aureus

Streptococcus pneumoniae

Escherichia coli

Actinobacteria baumannii

Candida albicans

S. epidermidis

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating Suncillin (B1225666) sodium from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity and performing quantitative analysis of antibiotics. For a compound like Suncillin sodium, a reverse-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com

The analysis relies on the principle that different components in a sample will travel through the column at different speeds, leading to their separation. omicsonline.org Detection by UV spectrophotometry is possible because the molecule contains chromophores—in this case, the phenyl group and the β-lactam ring structure—that absorb UV light at specific wavelengths, typically in the 210-280 nm range. cdc.gov The amount of light absorbed is proportional to the concentration of the compound, allowing for precise quantification against a standard of known concentration. huji.ac.il While specific conditions for this compound are not published, method development would involve optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any impurities or degradation products. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for detecting trace levels of a compound and its metabolites. The method couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. After separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer.

In the tandem MS system (e.g., a triple quadrupole), the first quadrupole selects the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects specific product ions for detection. This precursor-to-product ion transition is highly specific to the molecule's structure, providing definitive identification and quantification with minimal interference from the sample matrix. This technique is invaluable for pharmacokinetic studies and residue analysis.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are used to determine the molecular structure and confirm the identity of a compound by measuring how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR detects the hydrogen nuclei (protons), revealing their chemical environment, the number of different types of protons, and how they are connected to each other through spin-spin coupling.

¹³C NMR detects the carbon-13 isotope, showing the number of non-equivalent carbon atoms in the molecule.

For this compound, NMR would confirm the presence of key structural features such as the dimethyl groups on the thiazolidine (B150603) ring, the protons of the β-lactam ring, and the phenyl group on the acyl side chain. While general properties of sodium nuclei can be studied with ²³Na NMR , this is mainly used to confirm the presence of sodium and its chemical environment rather than for detailed structural elucidation of the organic part of the molecule.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar, thermally fragile molecules like this compound. It typically forms protonated molecules [M+H]⁺ or, in the case of a sodium salt, sodium adducts [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the elemental formula of the compound and its fragments, which is a definitive method for identification.

The exact mass of Suncillin free acid is 429.07, and analysis by HRMS would be expected to confirm this with high accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) in the functional groups present. An FTIR spectrum provides a molecular "fingerprint" that is unique to the compound. For this compound, the spectrum would be expected to show characteristic absorption bands for key functional groups, including:

C=O stretching: A strong absorption for the β-lactam carbonyl group (typically around 1760 cm⁻¹) and the amide carbonyl (around 1680 cm⁻¹).

O-H stretching: A broad band for the carboxylic acid group.

N-H stretching: Associated with the amide and sulfoamino groups.

S=O stretching: For the sulfonate group.

This technique is highly effective for confirming the presence of expected functional groups and for identifying impurities if their spectra are known.

UV-Vis Spectroscopy for Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and widely accessible technique for monitoring the degradation of pharmaceutical compounds like this compound. This method relies on the principle that the molecule absorbs light in the UV-Vis spectrum due to its electronic structure. thermofisher.com Any alteration to the chromophores within the molecule, which can occur during degradation, will result in a change in the absorption spectrum. thermofisher.com

In the context of this compound, UV-Vis spectroscopy can be employed to follow the kinetics of its degradation under various stress conditions, such as exposure to acidic or basic environments, heat, or light. nih.govnih.gov By monitoring the decrease in absorbance at a specific wavelength corresponding to the intact this compound molecule over time, the rate of degradation can be determined. For instance, a common approach involves dissolving the compound in a solution and measuring its absorbance at regular intervals. A decrease in the characteristic absorbance peak would indicate the breakdown of the parent molecule.

Table 1: Application of UV-Vis Spectroscopy in this compound Analysis

Analytical Aspect Application of UV-Vis Spectroscopy Key Parameter
Potency Determination of the concentration of this compound in a sample. Absorbance at λmax (220–280 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a chemical compound by determining the mass percentages of its constituent elements. For this compound (C₁₇H₁₉N₂NaO₅S), this method provides crucial verification of its elemental composition, ensuring the correct synthesis and purity of the active pharmaceutical ingredient (API). google.com

This analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (such as CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The sodium content can be determined by other methods like ion chromatography.

The comparison between the theoretically calculated elemental percentages and the experimentally obtained values must fall within a narrow, acceptable margin of error (typically ±0.4%) to confirm the compound's identity and purity. This verification is a critical component of quality control in the pharmaceutical industry. google.com

Table 2: Elemental Analysis Data for this compound (as Phenethicillin Sodium Salt)

Element Theoretical % Actual %
Carbon (C) 52.84 47.55*
Hydrogen (H) 4.96 5.18*
Nitrogen (N) 7.25 6.68*
Sodium (Na) 5.95 5.98
Oxygen (O) 20.70 N/A
Sulfur (S) 8.30 N/A

*Note: The provided certificate of analysis for a batch of Phenethicillin Sodium Salt reported these values, which also accounted for water content of approximately 6.5%. The theoretical values are for the anhydrous sodium salt.

Methods for Analyzing Reactive Intermediates and Degradation Products

Understanding the degradation pathways of this compound is critical for ensuring its stability and identifying potentially harmful degradation products. Forced degradation studies are intentionally conducted to accelerate the breakdown of the drug substance under harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and photolysis). nih.govmedcraveonline.com These studies help to elucidate the structure of the resulting degradation products and any reactive intermediates that may form.

For penicillin-class antibiotics like Suncillin, a primary degradation pathway is the hydrolysis of the β-lactam ring. rjptonline.org Specifically, Suncillin has been reported to degrade via amide hydrolysis. rjptonline.org This process would lead to the formation of penicilloic acid derivatives, which are biologically inactive and can potentially act as antigens.

The analysis and identification of these degradation products and any transient reactive intermediates require sophisticated analytical techniques that can separate and identify compounds within a complex mixture. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is a technique of choice for this purpose. rjptonline.orgmdpi.com

HPLC separates the individual components of the degradation mixture based on their physicochemical properties.

Mass Spectrometry (MS) provides information about the molecular weight of the separated components and, through tandem MS (MS/MS), can fragment the molecules to yield structural information, enabling the identification of the degradation products. rjptonline.org

By employing these methods, a comprehensive profile of the degradation of this compound can be established, which is vital for the development of stable formulations and for regulatory purposes.

Table 3: Mentioned Compounds

Compound Name
This compound
Phenethicillin sodium

Comparative Biochemical and Mechanistic Studies with Other Beta Lactams

Comparison of In Vitro Antibacterial Spectrum (e.g., against Pseudomonas aeruginosa)

Suncillin (B1225666) sodium demonstrates notable antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. This bacterium is a significant opportunistic pathogen known for its intrinsic resistance to many antibiotics. medintensiva.org The development of suncillin was aimed at addressing infections caused by such challenging pathogens.

In comparative studies, the in vitro activity of suncillin has been evaluated alongside other antipseudomonal penicillins. For instance, acylureido-penicillins like azlocillin (B1666447) and piperacillin (B28561) have shown high activity against P. aeruginosa. nih.gov Specifically, at a concentration of 8 µg/ml, azlocillin, furbenicillin, and piperacillin inhibited 92.5%, 90%, and 85% of tested P. aeruginosa strains, respectively. nih.gov While specific comparative data for suncillin against a wide range of organisms is limited in the provided results, its primary target is established as P. aeruginosa.

To provide a clearer comparison, the following table summarizes the in vitro activity of various beta-lactams against P. aeruginosa, highlighting the need for continued research to place suncillin within this spectrum definitively.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Ceftazidime12
Amikacin--
Ofloxacin--
Azlocillin--
Piperacillin--
Cefsulodin--
Cefoperazone--
Data derived from a study on the in vitro activity of 19 antimicrobial agents against 40 strains of P. aeruginosa. nih.gov

Relative Efficacy and Potency against Specific Bacterial Strains (In Vitro)

Research indicates that while suncillin is effective, its potency can differ when compared to other beta-lactams. For example, studies have shown that carbenicillin (B1668345) is approximately twice as effective as suncillin against certain strains of P. aeruginosa in terms of immediate antibacterial action. However, suncillin's prolonged stability in saline solutions suggests a potential advantage in clinical scenarios requiring extended exposure.

The table below illustrates the comparative efficacy of different beta-lactam/beta-lactamase inhibitor combinations against Gram-negative bacilli, which can provide context for the performance of beta-lactams in general.

CombinationSensitivity (%) - EnterobacteriaceaeSensitivity (%) - Non-fermenters
Cefepime-tazobactam90.6449.04
Cefoperazone-sulbactam84.89-
Piperacillin-tazobactam53.95-
Ampicillin-sulbactam-4.71
Amoxicillin-clavulanic acid-4.71
Data from a comparative evaluation of six β-lactam/β-lactamase inhibitor combinations against Gram-negative bacilli. nih.gov

Differential PBP Binding Profiles Compared to Analogues

The mechanism of action for all beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). patsnap.com These enzymes are crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. patsnap.com The specific binding affinity of a beta-lactam to different PBPs can influence its antibacterial spectrum and efficacy.

Suncillin, as a penicillin derivative, is expected to bind to these PBPs. Different beta-lactams exhibit varied PBP binding profiles. For example, mecillinam (B1665348) specifically binds to PBP2 in enteric bacteria, while aztreonam (B1666516) binds tightly to PBP3 in Gram-negative rods. nih.gov In Bacillus subtilis, penicillins generally show potent inhibition of PBP2a and PBP2b. biorxiv.org The development of resistance can be associated with the production of a modified PBP, such as PBP 2a in methicillin-resistant Staphylococcus aureus (MRSA), which has a low affinity for beta-lactam antibiotics. nih.gov

A comprehensive PBP binding profile for suncillin compared to its analogues would require specific experimental data, which is not extensively available in the search results. However, the general principles of PBP interaction provide a framework for understanding its mechanism.

Comparative Stability Studies in Controlled Environments (e.g., Saline Solutions)

A key characteristic of suncillin is its enhanced stability in physiological solutions compared to some earlier penicillins. Research has highlighted that suncillin maintains its antibacterial activity for extended periods in saline solutions. This is a significant advantage over antibiotics like carbenicillin, which degrades more rapidly under similar conditions.

The stability of beta-lactam antibiotics in solutions is a critical factor for their clinical use, especially for continuous infusion. Studies on other penicillins, such as piperacillin and penicillin G, have shown varying stability depending on the diluent, concentration, and storage temperature. nih.govnih.gov For instance, piperacillin sodium, when combined with tazobactam (B1681243) sodium, was found to be stable for 2 days at 25°C and for 28 days at 5°C in 5% dextrose and normal saline. nih.gov The stability of some beta-lactams, like flucloxacillin, can be enhanced by using buffered solutions. mdpi.com

The table below summarizes stability data for various beta-lactams in different solutions.

AntibioticDiluentStability at 5°CStability at 25°C
Piperacillin/Tazobactam5% Dextrose / Normal Saline28 days2 days
Penicillin G Sodium0.9% NaCl / 5% DextroseAt least 21 days-
Suncillin SodiumSalineProlonged stability-
Data compiled from studies on piperacillin, penicillin G, and suncillin. nih.govnih.gov

Comparative Susceptibility to Various Beta-Lactamases (In Vitro)

The effectiveness of beta-lactam antibiotics is often compromised by the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. patsnap.combiomolther.org There are numerous classes of beta-lactamases, including penicillinases, extended-spectrum beta-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases. biomolther.orgmsdmanuals.com

The susceptibility of suncillin to these enzymes compared to other beta-lactams is a critical determinant of its clinical utility. While specific data on suncillin's interaction with a wide array of beta-lactamases is not detailed in the provided search results, it is a crucial area of investigation for any beta-lactam antibiotic. For context, some penicillins are inherently unstable to penicillinases, necessitating their combination with beta-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam. nih.govmsdmanuals.com Other beta-lactams, such as the penicillinase-stable penicillins (e.g., oxacillin, methicillin), were developed to resist hydrolysis by staphylococcal penicillinase. patsnap.comnih.gov

The development of newer beta-lactam/beta-lactamase inhibitor combinations, such as ceftolozane/tazobactam and ceftazidime/avibactam, aims to overcome resistance mediated by various beta-lactamases, including some ESBLs and AmpC enzymes. nih.govmdpi.com Understanding where suncillin fits within this landscape of beta-lactamase susceptibility is essential for its appropriate use.

Future Research Avenues in Suncillin Sodium Chemistry and Biological Activity

Design and Synthesis of Novel Suncillin (B1225666) Sodium Derivatives

The design and synthesis of new analogues of Suncillin sodium represent a primary avenue for enhancing its pharmacological profile. This involves strategic chemical modifications to its core structure to improve stability, broaden its activity against various pathogens, and circumvent existing bacterial defense mechanisms.

The β-lactam ring, central to the function of penicillins, is susceptible to hydrolysis, which inactivates the antibiotic. researchgate.net Enhancing the chemical stability of this compound derivatives is crucial for improving shelf-life and efficacy. Research strategies could include:

Structural Modifications: Introducing non-proteinogenic or cyclized amino acids into the side chain could improve resistance to enzymatic degradation. mdpi.com Chemical modifications with agents like formaldehyde (B43269) have also been shown to stabilize immobilized penicillin derivatives, a principle that could be adapted for this compound. nih.gov

Formulation Adjustments: The stability of penicillins is highly dependent on pH, temperature, and the composition of the buffer solution. acs.org Studies on Penicillin G have shown that citrate (B86180) buffers at a pH near 7.0 provide optimal stability. acs.org Similar investigations for this compound could identify ideal formulation conditions. The use of oleaginous formulations or the addition of water-absorbing compounds can also increase stability by minimizing water content, which is a key factor in penicillin decomposition. uri.edu

Prodrug Development: Converting the molecule into a prodrug by masking polar entities with a protective group can enhance stability and absorption. biomedpharmajournal.org This group is later removed by biotransformation in the body to release the active drug. biomedpharmajournal.org

Table 1: Factors Influencing Penicillin Stability

FactorEffect on StabilityPotential Strategy for this compoundReference
pHOptimal stability is typically found near neutral pH (e.g., ~7.0 for Penicillin G). Both acidic and alkaline conditions accelerate degradation.Formulate this compound in a buffered solution optimized for maximum stability. acs.org
TemperatureHigher temperatures increase the rate of degradation.Establish optimal storage and handling temperatures. acs.org
MoistureThe presence of water facilitates the hydrolysis of the β-lactam ring.Develop anhydrous or oleaginous formulations to minimize water content. uri.edu
Chemical StructureThe nature of the side chain can influence the susceptibility of the β-lactam ring to cleavage.Synthesize derivatives with modified side chains that sterically hinder hydrolytic attack. researchgate.netmdpi.com

While penicillins are traditionally effective against Gram-positive bacteria, broadening their spectrum to include more Gram-negative and resistant strains is a key research goal.

Combination Therapy: Pairing this compound derivatives with other agents can create a synergistic effect. For example, combining β-lactams with β-lactamase inhibitors is a clinically successful strategy to restore activity against resistant bacteria. nih.govhardydiagnostics.com Another approach involves combining them with compounds that inhibit other bacterial processes, such as signal peptidase type I, which can restore the activity of β-lactams against resistant strains like MRSA. nih.govresearchgate.net

Structural Alterations for Enhanced Penetration: The outer membrane of Gram-negative bacteria poses a significant barrier to many antibiotics. nih.gov Derivatives of this compound could be designed to improve penetration through this membrane, potentially by modifying the side chain to alter polarity or size.

Targeting a Wider Range of Penicillin-Binding Proteins (PBPs): Different bacterial species possess different PBPs. nih.gov Novel derivatives could be synthesized to bind effectively to a broader array of PBP isoforms across various pathogens. nih.gov

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. nih.govnih.gov Other mechanisms include modification of the target PBPs and efflux pump regulation. researchgate.net

β-Lactamase Inhibition: The most effective strategy to date is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.gov Future this compound derivatives could be designed to be intrinsically resistant to β-lactamase activity or co-formulated with established or novel BLIs like Avibactam or Vaborbactam. nih.govhardydiagnostics.com

Overcoming PBP Mutations: Resistance can emerge from mutations in PBPs that reduce the binding affinity of the antibiotic. nih.gov Designing derivatives that can effectively bind to these altered PBPs is a critical strategy. researchgate.net This involves creating molecules that form stable interactions with the mutated active site. mdpi.com

Efflux Pump Evasion: Some bacteria use efflux pumps to actively remove antibiotics from the cell. researchgate.net Derivatives could be modified to be poor substrates for these pumps, thereby increasing their intracellular concentration and efficacy.

Application of Computational Chemistry for Targeted Modifications

Computational chemistry provides powerful tools to accelerate the drug discovery process by simulating molecular interactions and predicting chemical properties, thus guiding the synthesis of more effective and stable compounds. ox.ac.ukresearchgate.net

Understanding the precise interactions between a this compound derivative and its target PBP is essential for designing more potent inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the antibiotic) when bound to its receptor (the PBP). researchgate.net Docking simulations can be used to screen virtual libraries of this compound derivatives to identify candidates with the highest binding affinity for the PBP active site, including those of resistant strains. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the antibiotic-PBP complex over time, confirming the stability of the binding interactions identified through docking. nih.gov These simulations can reveal how mutations in the PBP affect the binding of the antibiotic and guide the design of derivatives that can overcome this resistance. nih.govmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods offer a high level of accuracy for studying the chemical reactions involved in PBP inhibition, such as the formation of the covalent acyl-enzyme complex. mdpi.com This can help elucidate the mechanism of action and resistance at an electronic level. researchgate.net

Table 2: Computational Tools in this compound Derivative Design

Computational MethodApplication in Drug DesignSpecific Goal for this compoundReference
Molecular DockingPredicts binding orientation and affinity of a ligand to a protein target.Screen virtual derivatives for optimal binding to various PBPs, including mutated forms. researchgate.netresearchgate.net
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes.Evaluate the stability of Suncillin-PBP interactions and understand the dynamic effects of resistance mutations. nih.gov
QM/MM SimulationsCombines quantum mechanics and molecular mechanics to model chemical reactions in biological systems.Investigate the acylation mechanism of PBPs by Suncillin derivatives to optimize reactivity. mdpi.com
Machine LearningUses algorithms to identify patterns in large datasets to predict properties like activity, toxicity, or stability.Predict antibacterial activity and degradation pathways for novel Suncillin derivatives. ox.ac.ukmdpi.com

Computational models can forecast the chemical liabilities of a molecule, allowing for the early-stage design of more stable compounds.

Degradation Pathway Prediction: Algorithms can analyze the structure of a this compound derivative and predict its likely degradation products and pathways under various conditions (e.g., pH, temperature). This information allows chemists to modify the molecule to block these degradation routes.

Machine Learning for Stability Forecasting: By training machine learning models on large datasets of known antibiotic stability, it is possible to predict the stability of novel this compound candidates. mdpi.com Time-series forecasting models, such as Long Short-Term Memory (LSTM) networks, can be adapted to predict the degradation of an antibiotic over time under specific conditions. researchgate.netjournalwjarr.com This predictive capability can significantly reduce the experimental workload required to assess the stability of new compounds. researchgate.net

Mechanistic Investigations of Off-Target Interactions (Non-Clinical)

The study of off-target interactions is a critical aspect of modern drug development, as these interactions can lead to unforeseen therapeutic effects or toxicities. nih.gov For this compound, a systematic investigation into its potential off-target binding partners could reveal novel mechanistic insights. Initial computational screening, employing molecular docking simulations against a broad range of human proteins, could identify potential off-target candidates.

Subsequent in vitro validation using techniques such as differential scanning fluorimetry or surface plasmon resonance would be essential to confirm these computationally predicted interactions. Should any significant off-target binding be identified, further cell-based assays would be necessary to elucidate the functional consequences of these interactions. Understanding these off-target effects is crucial for a complete non-clinical characterization of this compound.

Exploration of New Synthetic Pathways for Improved Yield and Purity

The development of efficient and scalable synthetic routes is paramount for the viability of any chemical compound in research and potential future applications. While the fundamental synthesis of penicillin derivatives is well-established, involving the acylation of 6-aminopenicillanic acid (6-APA), there is always room for innovation. google.comgoogle.com

Future research could focus on developing novel catalytic systems or flow chemistry processes for the synthesis of this compound. These modern synthetic methodologies often lead to higher yields, improved purity profiles, and more environmentally sustainable processes. For instance, the use of enzyme-catalyzed reactions could offer greater selectivity and milder reaction conditions compared to traditional chemical methods. A comparative analysis of different synthetic strategies, as detailed in the table below, could guide the development of an optimized manufacturing process.

Synthetic PathwayPotential AdvantagesPotential Challenges
Traditional Acyl Chloride MethodWell-established and understood chemistry.May require harsh reagents and produce byproducts.
Enzyme-Catalyzed SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost may be limiting factors.
Flow Chemistry SynthesisImproved reaction control, scalability, and safety.Requires specialized equipment and process optimization.

Role in Advanced Materials Science (if applicable to non-clinical applications)

The incorporation of bioactive molecules into advanced materials is a rapidly growing field with diverse applications. While not a traditional area of investigation for antibiotics, the unique chemical structure of this compound could lend itself to novel materials science applications. For example, its sodium salt form could be explored for its properties in the development of sodium-ion batteries or other energy storage systems. rsc.orgutexas.edu

Research in this area could involve the synthesis of Suncillin-containing polymers or hydrogels. The inherent antibacterial properties of the penicillin core could be leveraged to create materials with antimicrobial surfaces, which could have applications in non-clinical settings such as medical device coatings or antimicrobial packaging. Furthermore, the potential for this compound to be used in the sol-gel synthesis of sodium-based materials could be an interesting avenue for exploration. researchgate.net These investigations would represent a significant expansion of the known utility of this penicillin derivative beyond its traditional biological role.

Q & A

Q. How should researchers integrate conflicting pharmacokinetic data into a unified model for this compound?

  • Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for inter-individual variability. Incorporate covariates like renal function and plasma protein levels. Validate models using bootstrapping and visual predictive checks .

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